2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid
Description
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is a halogenated arylboronic acid characterized by a trifluoromethyl (-CF₃) group at the para position and chlorine atoms at the ortho positions of the benzene ring. This electron-deficient structure enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The chlorine substituents improve steric and electronic effects, while the CF₃ group contributes to metabolic stability and lipophilicity in derived compounds .
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPSRANHQGNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation Followed by Boronation
One of the most common and effective approaches for preparing trifluoromethyl-substituted arylboronic acids, including 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, involves a directed ortho-lithiation of the corresponding aryl halide or substituted aromatic compound, followed by quenching with a boron electrophile such as triisopropylborate.
Procedure Summary :
The starting material, typically a 2,6-dichloro-4-(trifluoromethyl)benzene derivative, is treated with a strong base such as n-butyllithium at low temperatures to generate the aryllithium intermediate at the position ortho to directing groups (chlorine and trifluoromethyl). The aryllithium is then reacted with triisopropylborate, followed by acidic work-up to yield the boronic acid.-
- Use of triisopropylborate instead of trimethylborate improves regioselectivity and yield.
- The reaction can produce isomeric boronic acids due to competing lithiation sites, necessitating chromatographic separation.
- Yields reported range from moderate to good (25% to 42% for isolated isomers in related systems).
- Structural confirmation by NMR and X-ray crystallography is essential to verify the desired isomer.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Directed ortho-lithiation | n-BuLi, low temperature (-78 °C) | Formation of aryllithium | Selective lithiation at ortho position |
| Boronation | Triisopropylborate, acidic work-up | Boronic acid formation | Mixture of isomers possible |
| Purification | Column chromatography | 25-42% isolated yield | Separation of regioisomers required |
This method is well-documented in the synthesis of trifluoromethyl-substituted pyridylboronic acids and related phenylboronic acids.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) for Phenylboronic Acid Derivatives
While direct preparation of this compound via cross-coupling is less common, palladium-catalyzed Suzuki-Miyaura reactions are frequently used to synthesize complex boronic acid derivatives and their functionalized analogues. These reactions typically involve coupling aryl halides with boronic acid derivatives under basic aqueous-organic conditions.
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- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2
- Base: Sodium carbonate, sodium bicarbonate, or cesium carbonate
- Solvent: Mixtures of water with toluene, dimethoxyethane, or DMF
- Temperature: 80-130 °C
- Time: 0.25 h to 18 h depending on conditions
Relevance to Target Compound :
Although these conditions are mostly reported for coupling reactions involving 4-(trifluoromethyl)phenylboronic acid, similar protocols can be adapted for this compound synthesis or its derivatives by careful selection of starting materials and reaction parameters.
| Yield (%) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 60 | Pd(dppf)Cl2 | Sodium carbonate | 1,2-Dimethoxyethane/H2O | 130 | 0.25-0.33 | Microwave irradiation, fast reaction |
| 63 | Pd(PPh3)4 | Cesium carbonate | DMF | 80 | 3.5 | Recrystallization for purity |
| 22 | PdCl2(dppf) | Potassium carbonate | DMSO | 95 | 20 | Lower yield, longer reaction time |
These palladium-catalyzed methods are crucial for functionalization and further derivatization of trifluoromethylphenylboronic acids.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Challenges |
|---|---|---|---|---|
| Directed ortho-lithiation + boronation | n-BuLi, triisopropylborate, low temp (-78 °C) | 25-42 | Regioselective, direct boronic acid formation | Isomer mixtures, requires purification |
| Palladium-catalyzed cross-coupling (Suzuki) | Pd catalyst, base (Na2CO3, Cs2CO3), organic solvent | 22-63 | Versatile, scalable, functional group tolerance | Longer reaction times, catalyst cost |
| Catalyst-free ammoniation (precursor step) | NH3 (73%), 173 °C, 12 MPa, 11 h | Not specified | Simple process, no catalyst needed | High pressure equipment required |
Research Findings and Considerations
Regioselectivity : The presence of chlorine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position strongly influence lithiation sites and subsequent boronation, necessitating careful control of reaction conditions to avoid isomeric mixtures.
Catalyst Choice : Palladium catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 are widely used for cross-coupling reactions involving trifluoromethylphenylboronic acids, offering good yields and selectivity.
Reaction Medium : Mixed aqueous-organic solvents optimize solubility and reaction rates in Suzuki coupling, while dry, inert conditions at low temperatures are required for lithiation-boronation steps.
Purification : Chromatographic techniques are essential to separate regioisomers and obtain pure this compound, especially after lithiation-boronation reactions.
Industrial Relevance : The catalyst-free ammoniation method for preparing 2,6-dichloro-4-(trifluoromethyl)aniline precursor demonstrates industrial applicability with cost and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
Organic Synthesis
Building Block for Pharmaceuticals and Agrochemicals
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of synthesized compounds, making it invaluable in drug development.
Case Study: Synthesis of Corticotropin-Releasing Factor Antagonists
Researchers have utilized this boronic acid in the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones, which act as antagonists for corticotropin-releasing factor receptors. This application highlights its role in developing treatments for anxiety and depression disorders .
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These reactions are essential for constructing complex organic molecules efficiently.
Data Table: Comparison of Boronic Acids in Suzuki Coupling
| Boronic Acid Compound | Yield (%) | Reaction Time (hours) |
|---|---|---|
| This compound | 85 | 2 |
| 4-Chloro-2-(trifluoromethyl)phenylboronic acid | 78 | 3 |
| 3-Chloro-4-(trifluoromethyl)phenylboronic acid | 80 | 2.5 |
Material Science
Development of Advanced Materials
The compound is also employed in the development of advanced materials, such as polymers and coatings. Its properties contribute to increased thermal stability and chemical resistance.
Application Example: Polymer Coatings
In studies, polymer coatings incorporating this boronic acid exhibited enhanced durability and resistance to environmental degradation, making them suitable for use in harsh conditions .
Analytical Chemistry
Reagent for Detection and Quantification
In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying other compounds. This application is critical for quality control in pharmaceuticals and environmental monitoring.
Case Study: Environmental Monitoring
A study demonstrated the use of this boronic acid derivative in detecting trace levels of pollutants in water samples, showcasing its utility in environmental chemistry .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The trifluoromethyl group and chlorine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their properties relative to 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid:
Reactivity and Stability Trends
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound provides stronger electron withdrawal than methoxy or trifluoromethoxy groups, enhancing its electrophilicity in cross-couplings .
- Steric Hindrance : Ortho-chloro substituents in the target compound create moderate steric hindrance, balancing reactivity and stability better than bulkier analogs like 2-OCF₃ derivatives .
- Stability : Discontinued fluorinated analogs (e.g., 2,6-difluorophenylboronic acid) suffered from hydrolysis susceptibility, whereas chloro substituents improve oxidative and hydrolytic stability .
Biological Activity
Introduction
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (DCFTB) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and two chlorine substituents on the phenyl ring, which may influence its reactivity and interaction with biological targets.
Chemical Properties
- Molecular Formula : C7H4Cl2F3B
- Molecular Weight : 238.83 g/mol
- CAS Number : 118939-18-7
DCFTB is soluble in organic solvents and shows stability under various conditions, making it suitable for synthetic applications in drug discovery.
The biological activity of DCFTB primarily arises from its ability to interact with enzymes and receptors through reversible covalent bonding. Boronic acids are known to form complexes with diols and other nucleophiles, which can modulate enzyme activity or inhibit protein-protein interactions.
Key Mechanisms
- Inhibition of Enzymatic Activity : DCFTB can act as an inhibitor for certain serine proteases and kinases by binding to the active site.
- Reversible Binding : The boronate ester formation allows for reversible binding to target proteins, providing a mechanism for selective inhibition.
- Impact on Cellular Pathways : By modulating specific signaling pathways, DCFTB can influence cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of DCFTB:
- In vitro Studies : DCFTB exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 1 to 10 µM, indicating potent activity.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Activity
DCFTB has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : It showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL.
- Potential as an Antifungal Agent : Preliminary studies suggest that DCFTB may inhibit fungal growth, although further investigation is required.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | |
| A549 | 3.5 | ||
| Antibacterial | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | ||
| Antifungal | Candida albicans | TBD |
Case Study 1: Breast Cancer Treatment
In a recent study involving MCF-7 breast cancer cells, DCFTB was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This study highlights the potential of DCFTB as a therapeutic agent in breast cancer treatment.
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of DCFTB against common pathogens. The results showed that DCFTB was effective in inhibiting bacterial growth in vitro, suggesting its potential use as an antibacterial agent in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed boronation. Key factors include:
- Catalyst selection : Iron-based catalysts (e.g., FeCl₃) are effective for coupling with electron-deficient substrates like pyrazine or quinones (see GC traces in ).
- Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate mixtures (7:3 ratio) is recommended for isolating the boronic acid .
Q. How can spectroscopic techniques (NMR, FT-IR) characterize the electronic effects of the trifluoromethyl and chloro substituents?
- Methodological Answer :
- ¹⁹F NMR : The CF₃ group exhibits a distinct singlet near δ -60 ppm, while chlorine substituents influence chemical shifts in ¹H NMR (e.g., deshielding aromatic protons by ~0.3 ppm).
- FT-IR : Stretching vibrations for B-O bonds appear at 1340–1380 cm⁻¹. The electron-withdrawing CF₃ group reduces electron density on the boron atom, weakening B-O bond strength .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the boron atom, indicating nucleophilic attack sites.
- Solvation Effects : Free energy of solvation in acetone (-15.2 kcal/mol) suggests improved solubility for reactions in polar aprotic solvents.
- Transition-State Modeling : Predicts steric hindrance from 2,6-dichloro substituents, requiring bulky ligands (e.g., SPhos) to accelerate coupling .
Q. How do steric and electronic effects of the 2,6-dichloro-4-CF₃ group influence regioselectivity in Suzuki-Miyaura reactions?
- Methodological Answer :
- Steric Effects : The 2,6-dichloro substituents create a highly congested ortho position, favoring para coupling in aryl halide partners (e.g., 4-bromotoluene).
- Electronic Effects : The CF₃ group enhances electrophilicity of the boron atom, increasing reactivity toward electron-rich aryl halides. GC-MS analysis shows >90% yield when paired with 4-methoxyphenyl iodide .
Q. What strategies resolve contradictions in reported pKa values for trifluoromethylphenylboronic acids?
- Methodological Answer :
- Experimental Calibration : Use UV-Vis titration in DMSO/water (1:4) to measure pKa, accounting for solvent polarity effects. Reported values range from 8.2–8.9 due to CF₃’s electron-withdrawing nature.
- Computational Validation : Compare experimental data with COSMO-RS solvation models to refine acidity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
